5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
Description
1,3,4-Thiadiazole derivatives are a pharmacologically significant class of heterocyclic compounds known for their broad-spectrum biological activities, including anticancer, anticonvulsant, antimicrobial, and insecticidal properties . The compound 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at the 5-position with a 3-chloro-2-methylphenyl group. This substitution pattern introduces steric and electronic effects that may modulate its interactions with biological targets.
Properties
Molecular Formula |
C9H8ClN3S |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-6(3-2-4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
TYINLRSFJSAOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine generally involves the cyclization of thiosemicarbazide with an appropriate aromatic carboxylic acid or its derivatives (such as acid chlorides) bearing the 3-chloro-2-methylphenyl moiety. The key step is the formation of the 1,3,4-thiadiazole ring via cyclodehydration, often facilitated by reagents like phosphorus oxychloride or phosphorus pentachloride.
Solid-Phase Grinding Method Using Phosphorus Pentachloride
A notable method reported in a Chinese patent (CN103936691A) involves a solid-phase reaction where thiosemicarbazide, 3-chloro-2-methylbenzoic acid (the carboxylic acid with the desired substitution), and phosphorus pentachloride are combined in a dry reaction vessel and ground at room temperature until the reaction completes. The molar ratio is typically:
| Reagent | Molar Ratio (A:B:C) |
|---|---|
| Thiosemicarbazide | 1 |
| Carboxylic acid | 1 to 1.2 |
| Phosphorus pentachloride | 1 to 1.2 |
After grinding and standing, the crude product is treated with an alkaline solution to adjust the pH to 8–8.2, filtered, dried, and recrystallized to yield the target 2-amino-5-(3-chloro-2-methylphenyl)-1,3,4-thiadiazole. This method is advantageous due to its mild conditions, short reaction time, low toxicity of reagents, and high yield (>91%).
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
Another extensively documented method involves the cyclodehydration of 3-chloro-2-methylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The procedure is as follows:
- Stir a mixture of 3-chloro-2-methylbenzoic acid (3 mmol) and phosphorus oxychloride (10 mL) at room temperature for 20 minutes.
- Add thiosemicarbazide (3 mmol) and heat the mixture at 80–90 °C for 1 hour under stirring.
- Cool the reaction mixture in an ice bath, carefully add water (40 mL), and reflux for 4 hours.
- After cooling, basify the solution to pH 8 with 50% sodium hydroxide solution.
- Filter the precipitated solid and recrystallize from an appropriate solvent to obtain the pure this compound.
This method is adapted from protocols used for similar 1,3,4-thiadiazole derivatives and offers good yields and purity.
Preparation via Acid Chloride Intermediate and Subsequent Cyclization
In some synthetic schemes, the corresponding acid chloride of 3-chloro-2-methylbenzoic acid is prepared by reacting the acid with thionyl chloride under reflux. This acid chloride is then reacted with thiosemicarbazide or substituted thioureas to form intermediates, which undergo cyclodehydration to yield the target thiadiazole derivative.
For example, the acid chloride can be refluxed with thiosemicarbazide in a dry solvent like tetrahydrofuran (THF) with a base such as sodium bicarbonate to neutralize released HCl. After reaction and workup, the product is purified by recrystallization.
Alternative Routes from Thiosemicarbazide and Carbon Disulfide
Though less direct for this specific compound, methods exist where thiosemicarbazide is treated with carbon disulfide and potassium hydroxide to form intermediates that cyclize into 1,3,4-thiadiazole-2-thione derivatives. These can be further functionalized to introduce the 3-chloro-2-methylphenyl substituent, but this route is more complex and less commonly used for the target compound.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, by forming a stable complex with the enzyme’s active site. This inhibition can lead to a decrease in the production of ammonia and other byproducts, which is beneficial in treating certain medical conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Position of Chlorine and Methyl Groups
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : The para-chloro substituent on the phenyl ring (vs. meta-chloro in the target compound) was used in the synthesis of thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, which exhibited anticancer activity against MCF-7, HeLa, and PC-3 cell lines (GI₅₀: 28.9–55.3 µM) . The para-substitution likely enhances planar stacking interactions with enzyme active sites.
- 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A close analog listed in evidence 15, differing only in the absence of the 2-methyl group.
- 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine : The 2-methyl group introduces steric hindrance, which could limit rotational freedom and improve selectivity for specific targets. This substitution pattern is unique among the cited analogs.
N-Substitution
- 5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (4c): N-Ethylation enhanced anticonvulsant activity (ED₅₀: 20.11 mg/kg in MES test), suggesting that alkylation at the 2-amine position improves pharmacokinetics . The target compound lacks N-substitution, which may reduce lipophilicity and blood-brain barrier penetration.
Anticancer Activity
- Compound i (Ar=3-HO-4-MeOC₆H₃) : A derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed potent anticancer activity (GI₅₀: 28.9–55.3 µM) via thymidylate synthase inhibition . Hydroxy and methoxy groups likely participate in hydrogen bonding with the enzyme.
- This compound : The chloro and methyl groups may enhance hydrophobic interactions with enzyme pockets, but the absence of electron-donating groups (e.g., -OH, -OMe) could reduce binding affinity compared to compound i.
Anticonvulsant Activity
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): Demonstrated ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), attributed to enhanced lipophilicity from N-ethylation . The target compound’s unsubstituted amine may limit its efficacy in CNS-targeted applications.
Antimicrobial Activity
- Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine: Showed selective activity against breast cancer (MCF-7, IC₅₀: 1.28 µg/mL) .
Structural and Electronic Properties
Biological Activity
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C9H9ClN3S
- Molecular Weight : 216.70 g/mol
- CAS Number : 59565-54-7
Anticancer Activity
Recent studies have demonstrated the potential of thiadiazole derivatives, including this compound, as anticancer agents.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were tested using the MTT assay.
- The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 26.12 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 6.51 |
The substitution pattern on the phenyl ring significantly influenced the cytotoxic activity; hydrophobic substituents enhanced activity against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound has shown promising activity against a range of bacterial and fungal pathogens.
Antibacterial Studies
In vitro evaluations indicated that compounds with a thiadiazole moiety exhibit moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Compounds were tested against Staphylococcus aureus and Escherichia coli , with some demonstrating MIC values lower than standard antibiotics .
| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| S. aureus | 62.5 | 47.5 (Itraconazole) |
| E. coli | Variable | - |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Anticancer Mechanism : Inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine, and how is its structure confirmed?
- Methodology : The compound is synthesized via cyclocondensation of hydrazide derivatives with thiocyanate reagents, followed by reaction with 3-chloro-2-methylphenyl substituents. A common protocol involves refluxing 3-chloro-2-methylbenzoyl chloride with thiosemicarbazide in POCl₃ under anhydrous conditions . Post-synthesis, structural confirmation employs FT-IR (C=N stretch at ~1560 cm⁻¹, C-S-C at ~695 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.0–7.4 ppm, NH₂ signals at δ 5.5–6.0 ppm), and X-ray crystallography to resolve bond angles and planarity of the thiadiazole ring .
Q. What biological activities are reported for this compound, and what assays validate these claims?
- Findings : Preliminary studies highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 12.5 µg/mL) and fungi (e.g., C. albicans, MIC = 25 µg/mL) via broth microdilution assays . In vitro enzyme inhibition (e.g., α-glucosidase, IC₅₀ = 18 µM) is assessed using spectrophotometric methods with p-nitrophenyl glycoside substrates .
Q. How does the substituent at the 3-chloro-2-methylphenyl position influence reactivity and stability?
- Analysis : The chloro group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols), while the methyl group improves lipophilicity, critical for membrane penetration in biological assays. Stability studies in DMSO show no degradation over 72 hours at 4°C, confirmed by HPLC .
Advanced Research Questions
Q. How can conflicting reports on biological activity be resolved?
- Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or varying methyl positions). Use standardized assays (CLSI guidelines for antimicrobial testing) and meta-analysis of published IC₅₀ values to identify trends. For example, replacing 3-Cl with 4-F reduces antifungal potency by 40%, suggesting positional sensitivity .
Q. What computational strategies optimize the design of derivatives with enhanced target binding?
- Methods : DFT calculations (B3LYP/6-311G++(d,p)) predict electron density distribution, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) with C. albicans CYP51 (PDB: 5TZ1) reveals hydrogen bonding between the thiadiazole NH and heme propionate, guiding modifications to improve affinity .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Challenges : Low yields (≤50%) due to byproduct formation (e.g., disubstituted thiadiazoles) during cyclization. Solutions : Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to thiosemicarbazide) and use microwave-assisted synthesis (100°C, 30 min) to improve yield to 75% with ≥95% purity (HPLC) .
Q. How do solvent polarity and pH affect the compound’s stability and reactivity?
- Data : In aqueous buffers (pH 7.4), hydrolysis of the thiadiazole ring occurs after 24 hours (20% degradation), while DMSO or ethanol maintains integrity. Acidic conditions (pH < 3) protonate the NH₂ group, reducing nucleophilicity and slowing reactions with electrophiles .
Key Recommendations
- Use HPLC-MS for purity assessment to detect trace byproducts.
- Employ molecular dynamics simulations to study membrane permeability in pharmacokinetic models.
- Collaborate with crystallography facilities for SC-XRD to resolve ambiguous NMR signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
